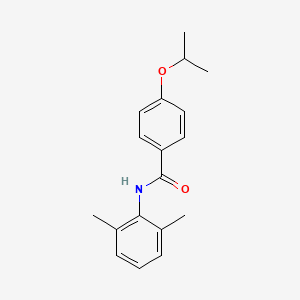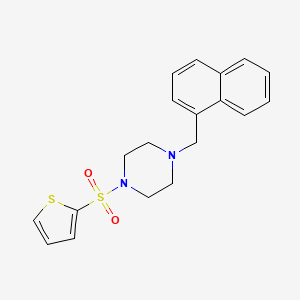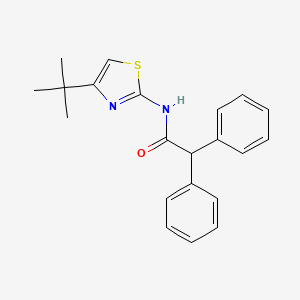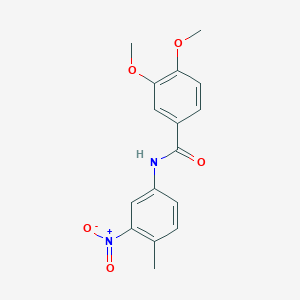![molecular formula C17H14ClN3O3 B5879319 2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)
2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as 'CPOMA' and has been synthesized using various methods.
Mecanismo De Acción
CPOMA acts as an inhibitor of various enzymes by binding to their active sites and preventing them from functioning. For example, in the case of acetylcholinesterase, CPOMA binds to the active site of the enzyme and prevents it from breaking down the neurotransmitter acetylcholine, leading to an increase in its concentration.
Biochemical and Physiological Effects:
CPOMA has been shown to have various biochemical and physiological effects. It has been found to increase the concentration of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. It also has antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPOMA in lab experiments is its ability to inhibit enzymes with high specificity. This allows researchers to study the effects of inhibiting specific enzymes without affecting other enzymes in the body. However, one of the limitations of using CPOMA is its potential toxicity, which needs to be carefully evaluated in lab experiments.
Direcciones Futuras
There are several possible future directions for the research on CPOMA. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an antidepressant. Further research is also needed to evaluate its safety and toxicity in humans.
Conclusion:
In conclusion, CPOMA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its ability to act as an inhibitor of various enzymes makes it a promising candidate for the treatment of neurodegenerative diseases and depression. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Métodos De Síntesis
The synthesis of CPOMA can be achieved through various methods such as nucleophilic substitution, esterification, and amidation. One of the most commonly used methods for synthesizing CPOMA is the reaction between 4-chlorophenol and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid followed by esterification and amidation.
Aplicaciones Científicas De Investigación
CPOMA has potential applications in the field of medicine due to its ability to act as an inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It is also being studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-6-8-14(9-7-13)23-11-15(22)19-10-16-20-17(21-24-16)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUPJGHCMJTIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)




![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)



![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)
